Potassium-iron(III)-tartrate

Description

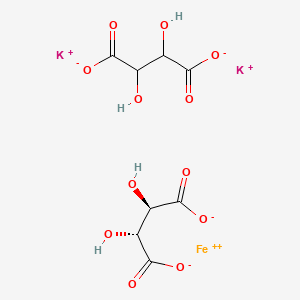

Potassium-iron(III)-tartrate, also known as ferric tartrate (Fe₂(C₄H₄O₆)₃), is a coordination complex where iron(III) ions are chelated by tartrate ligands. Key characteristics include:

- Chemical Formula: Fe₂(C₄H₄O₆)₃

- Molecular Weight: 555.9 g/mol

- Appearance: Brown to black powder or crystals

- Iron Content: ~20%

- Applications: Used in analytical chemistry to assess spinnability of cellulose/alkaline solutions , and as a precursor in materials science.

The tartrate ligand (C₄H₄O₆²⁻) binds Fe³⁰ via its hydroxyl and carboxyl groups, forming stable octahedral complexes. This structure prevents Fe³⁰ hydrolysis in neutral/alkaline conditions, enhancing solubility .

Properties

Molecular Formula |

C8H8FeK2O12 |

|---|---|

Molecular Weight |

430.18 g/mol |

IUPAC Name |

dipotassium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate;iron(2+) |

InChI |

InChI=1S/2C4H6O6.Fe.2K/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1 |

InChI Key |

LVDWFCFDJLHPEV-DGFHWNFOSA-J |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |

Origin of Product |

United States |

Scientific Research Applications

Potassium-iron(III)-tartrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

Biology: The compound is employed in biological studies to investigate enzyme activities and metabolic pathways.

Industry: this compound is used in the textile industry for dyeing and printing fabrics.

Mechanism of Action

The mechanism by which potassium-iron(III)-tartrate exerts its effects involves its ability to interact with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes and proteins, altering their activity.

Pathways Involved: It can influence metabolic pathways, such as those involved in oxidative stress and cellular respiration.

Comparison with Similar Compounds

Iron Hydroxide Adipate Tartrate (IHAT)

- Structure: Nanodisperse Fe(III) oxo-hydroxide modified with tartrate, synthesized in adipate buffer. Mimics the ferritin core .

- Properties: Primary particle size comparable to ferritin (~5–8 nm) . Functional groups: Adipate and tartrate stabilize the nanoscale structure.

- Applications : Used as an iron supplement in food, offering controlled iron release .

- Safety: Approved under EU regulations as a novel food ingredient .

Contrast with Potassium-Iron(III)-Tartrate :

| Feature | This compound | IHAT |

|---|---|---|

| Structure | Simple Fe-tartrate complex | Engineered oxo-hydroxide core with tartrate/adipate |

| Primary Use | Analytical chemistry | Nutritional supplements |

| Particle Size | Micron-scale crystals | Nanoscale dispersion |

Sodium Tartrate-Iron(III) Chloride Complex (Fe mTA)

Contrast with this compound :

Potassium Antimony(III) Tartrate

Contrast with this compound :

| Feature | This compound | Potassium Antimony(III) Tartrate |

|---|---|---|

| Central Metal | Fe³⁰ | Sb³⁰ |

| Function | Chelating agent | Metal ion sequestration |

| Morphology | Powder/crystals | Flat triangular crystals |

Cobalt/Nickel-Iron-Antimony-Oxo Tartrate Clusters

Contrast with this compound :

| Feature | This compound | Co/Ni-Fe-Sb-Oxo Clusters |

|---|---|---|

| Complexity | Monometallic complex | Polymetallic cluster with Sb(III/V) |

| Functional Properties | Limited reactivity | Proton conduction, photocatalysis |

| Synthesis | Simple chemical reaction | Solvothermal crystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.